![molecular formula C7H6N2 B1214698 Imidazo[1,5-a]pyridine CAS No. 274-47-5](/img/structure/B1214698.png)
Imidazo[1,5-a]pyridine
Overview
Description
Synthesis Analysis
The synthesis of imidazo[1,5-a]pyridine and its derivatives has been a significant area of research. Various methodologies have been developed to synthesize these compounds, including transition metal catalysis and metal-free approaches. Site-selective C-H functionalization of imidazo[1,5-a]pyridines has been achieved, enabling the functionalization at various carbon atoms on the scaffold (Shankar et al., 2023).
Scientific Research Applications
Therapeutic Agent Development
Imidazo[1,5-a]pyridine is recognized as a significant structural component in medicinal chemistry due to its broad range of applications. It serves as a key scaffold in developing diverse therapeutic agents, including anticancer, antimicrobial, antiviral, antidiabetic, and more. This heterocyclic ring has been instrumental in discovering novel compounds and constructing potential drug-like chemical libraries for biological screening, leading to the development of new therapeutic agents (Deep et al., 2016).
Fluorescent Probes for Cell Membrane Studies
In chemical biology and sensor development, this compound-based fluorophores have shown significant promise. Their compact shape and remarkable photophysical properties make them suitable as cell membrane probes. These fluorophores can intercalate into lipid bilayers, aiding in studies related to membrane dynamics, hydration, and fluidity, which are crucial for monitoring cellular health and exploring biochemical pathways (Renno et al., 2022).
Advances in Synthesis Methods
Research has focused on developing efficient synthetic methodologies for imidazo[1,5-a]pyridines, a key component in pharmaceuticals and agrochemicals. Recent advancements include cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions, providing convenient access to this compound from readily available materials (Ramana Reddy et al., 2022).
N-Heterocyclic Carbenes
The this compound skeleton offers a versatile platform for generating stable N-heterocyclic carbenes. These have been synthesized and characterized, presenting new opportunities in the field of chemistry (Alcarazo et al., 2005).
Antitumor Applications
This compound-based analogs have emerged as potential candidates for anticancer therapy. These compounds have demonstrated inhibition against various tumor cell lines, with some analogs currently undergoing human clinical trials (Goel et al., 2016).
Green Synthetic Approaches
Recent advances in green chemistry have led to environmentally friendly synthetic approaches for this compound. These methods focus on reducing hazardous chemicals and energy consumption, employing techniques like microwave-assisted synthesis and solvent-free reactions (Patel et al., 2023).
Mechanism of Action
Target of Action
Imidazo[1,5-a]pyridine is a significant structural component of a large number of agrochemicals and pharmaceuticals . It has been recognized as a “drug prejudice” scaffold for its wide range of applications in medicinal chemistry . It exhibits significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
Mode of Action
It’s known that this class of compounds can play anti-cancer roles by binding and inhibiting certain proteins .
Biochemical Pathways
This compound-based compounds have been used as cell membrane probes, contributing to the study of membrane dynamics, hydration, and fluidity . These factors are important for monitoring cellular health and exploring crucial biochemical pathways .
Pharmacokinetics
One related compound, q203, displayed pharmacokinetic and safety profiles compatible with once-daily dosing .
Result of Action
This compound exhibits a wide range of biological activities, including antiulcer, anticonvulsant, anti-protozoal, anthelmintic, antiepileptic, antifungal, antibacterial, analgesic, antiviral, anticancer, anti-inflammatory, antituberculosis, and antitumor properties .
Action Environment
This compound-based compounds have shown promising innovations in different technological applications, such as optoelectronic devices, sensors, anti-cancer drugs, and emitters for confocal microscopy and imaging . Their compact shape along with remarkable photophysical properties make them suitable candidates as cell membrane probes . The interaction of these compounds with the lipid bilayer of cell membranes has been tested, showing successful intercalation .
properties
IUPAC Name |
imidazo[1,5-a]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2/c1-2-4-9-6-8-5-7(9)3-1/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMANUKZDKDKBJP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=CN2C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20297970 | |
Record name | Imidazo[1,5-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20297970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
274-47-5 | |
Record name | Imidazo[1,5-a]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=274-47-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Imidazo[1,5-a]pyridine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119858 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Imidazo[1,5-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20297970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Imidazo[1,5-a]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the common synthetic routes to access Imidazo[1,5-a]pyridines?
A1: Numerous methods exist to synthesize Imidazo[1,5-a]pyridines, with recent advances focusing on efficiency and versatility. Some prominent approaches include:
- Cyclocondensation: This classic approach utilizes 2-aminopyridines and α-haloketones as starting materials. []
- Multicomponent Reactions: The Ugi-azide four-component reaction (Ugi-4CR) provides a powerful tool for accessing diverse Imidazo[1,5-a]pyridine analogues. [, ]
- Oxidative Cyclization: Metal-catalyzed and metal-free oxidative coupling reactions enable the direct construction of the this compound core from readily available precursors. [, , , , , ]
- Direct Nitrogen Interception: This novel methodology allows for the incorporation of nitrogen directly from chitin/chitosan, providing access to unique this compound derivatives. []
Q2: Can you describe the basic structure and spectroscopic characteristics of this compound?
A2: this compound comprises a fused pyridine and imidazole ring system. Key spectroscopic features include:
- NMR Spectroscopy: Distinct proton and carbon signals for the aromatic rings are observed, enabling structural elucidation. [, , , ]
- Mass Spectrometry: Molecular ion peaks corresponding to the expected molecular weight confirm the identity of synthesized Imidazo[1,5-a]pyridines. [, , ]
- IR Spectroscopy: Characteristic absorption bands for C=N and C=C stretching vibrations within the aromatic rings are present. [, , ]
Q3: How does the substitution pattern on the this compound core affect its fluorescence properties?
A: Substitution patterns significantly impact the fluorescence properties of Imidazo[1,5-a]pyridines. For instance, alkynylated Imidazo[1,5-a]pyridines exhibit fluorescence maxima ranging from 458-560 nm with quantum yields between 0.08 and 0.26 in chloroform. [] Introducing electron-donating or -withdrawing substituents on the arylalkynyl group results in a linear correlation with fluorescence wavelengths. [, , ]
Q4: What catalytic applications have been explored for Imidazo[1,5-a]pyridines?
A4: Imidazo[1,5-a]pyridines have shown promise as ligands in various catalytic reactions:
- Hydroamination: Titanium complexes supported by this compound-containing pyrrolyl ligands effectively catalyze the hydroamination of alkynes. []
- Polymerization: Similar titanium complexes display activity in the ring-opening polymerization of ε-caprolactone. []
- C-H Activation: this compound ligands, particularly those bearing a sulfonate group, enable efficient palladium-catalyzed C-H bond activation for norbornene polymerization. []
Q5: How has computational chemistry been employed in understanding this compound chemistry?
A5: Computational studies have proven valuable in elucidating various aspects of this compound chemistry, including:
- Structure-Property Relationships: Time-dependent density functional theory (TDDFT) calculations help rationalize the photophysical properties and electronic structures of this compound derivatives, providing insights into the effects of substituents and modifications. [, ]
- Mechanistic Investigations: Computational methods offer valuable tools for probing reaction mechanisms, such as the role of radical intermediates in oxidative amination reactions leading to Imidazo[1,5-a]pyridines. []
- Molecular Docking: Docking studies enable the exploration of potential binding modes of this compound-based inhibitors with target proteins, providing insights into their structure-activity relationships. []
Q6: What are the key biological activities associated with Imidazo[1,5-a]pyridines?
A6: Imidazo[1,5-a]pyridines exhibit a wide range of biological activities, making them attractive targets for medicinal chemistry:
- Cysteine Protease Inhibition: this compound derivatives have shown promising inhibitory activity against cysteine proteases, particularly papain. These compounds exhibit Ki values in the micromolar range, suggesting their potential as therapeutic agents for diseases associated with cysteine protease dysregulation. [, ]
- Antitumor Activity: Titanium complexes incorporating this compound ligands demonstrate cytotoxicity against various cancer cell lines, highlighting their potential as anticancer agents. []
- Antibacterial Activity: Imidazo[1,5-a]pyridines display inhibitory activity against both Gram-positive and Gram-negative bacteria, making them promising leads for the development of new antibacterial agents. []
Q7: How does the structure of this compound derivatives influence their biological activity?
A7: Structure-activity relationship (SAR) studies have revealed crucial insights into the impact of structural modifications on the biological activity of Imidazo[1,5-a]pyridines:
- Substituent Effects: The nature and position of substituents on the this compound core significantly affect potency, selectivity, and the type of biological activity exhibited. [, ] For example, electron-donating groups on the arylalkynyl side chain generally enhance fluorescence quantum yields. []
- Metal Coordination: The coordination of metal ions to this compound ligands can dramatically alter their biological properties. For instance, copper(II) complexes of Imidazo[1,5-a]pyridines have been explored as optical imaging probes for l-cysteine in cancer cells. []
- Conjugation with Pharmacophores: Conjugating Imidazo[1,5-a]pyridines with other pharmacophores, such as pyrrolidine dithiocarbamate (PDTC), can enhance their antitumor activity. []
Q8: What applications of Imidazo[1,5-a]pyridines have been explored in materials science?
A8: Imidazo[1,5-a]pyridines are gaining increasing attention in materials science due to their unique properties:
- Luminescent Materials: this compound derivatives, particularly those with extended conjugation or metal coordination, exhibit promising luminescent properties, making them suitable for applications in organic light-emitting diodes (OLEDs) and sensing. [, , , ]
- Coordination Polymers: The ability of Imidazo[1,5-a]pyridines to act as bridging ligands allows for the construction of coordination polymers with diverse structures and potential applications in gas storage, catalysis, and sensing. []
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